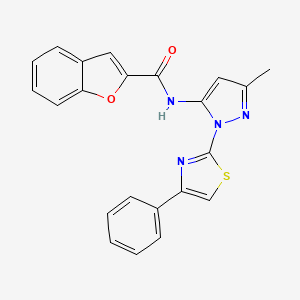

N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide

Description

N-(3-Methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran core linked to a pyrazole-thiazole hybrid scaffold. This structure combines aromatic and heteroaromatic systems, which are often associated with biological activity, particularly in kinase inhibition, antimicrobial, or anticancer applications. The 3-methyl group on the pyrazole ring and the 4-phenyl substituent on the thiazole moiety likely influence steric and electronic properties, affecting solubility, metabolic stability, and target binding .

Properties

IUPAC Name |

N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O2S/c1-14-11-20(24-21(27)19-12-16-9-5-6-10-18(16)28-19)26(25-14)22-23-17(13-29-22)15-7-3-2-4-8-15/h2-13H,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEMDMOFAFGMQBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC3=CC=CC=C3O2)C4=NC(=CS4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide typically involves multi-step organic reactions. The general synthetic route includes the formation of the benzofuran core, followed by the construction of the pyrazole ring and subsequent attachment of the phenylthiazole group. Key steps often involve:

Formation of Benzofuran Core: This can be achieved through cyclization reactions involving ortho-hydroxyaryl aldehydes and acetic anhydride.

Construction of Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

Attachment of Phenylthiazole Group: This step involves the reaction of the pyrazole intermediate with 2-bromo-4-phenylthiazole under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with thiazole and pyrazole structures often exhibit significant antimicrobial properties. Studies have shown that N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide demonstrates activity against both Gram-positive and Gram-negative bacteria.

| Compound | Activity | Reference |

|---|---|---|

| N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide | Antibacterial | |

| Similar Thiazole Derivatives | Antimicrobial |

Anticancer Properties

The compound has shown promising results in inhibiting cancer cell lines, suggesting its potential as an anticancer agent. The mechanism of action may involve the inhibition of specific kinases or other molecular targets involved in cancer progression.

| Study Focus | Findings | Reference |

|---|---|---|

| Anticancer Activity | Inhibition of cancer cell proliferation | |

| Mechanism Exploration | Interaction with kinases |

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antibacterial activity, particularly against resistant strains of bacteria.

Evaluation in Cancer Research

In vitro studies highlighted the compound's ability to induce apoptosis in cancer cells, making it a candidate for further development as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt membrane integrity. In anticancer research, it could interfere with cell division and induce apoptosis through the modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The compound shares structural motifs with several derivatives reported in recent literature. Below is a comparative analysis of its features against analogous molecules:

Functional Group Analysis

Thiazole vs. Thiadiazole: The target compound’s thiazole ring () is less electron-deficient than the thiadiazole in ’s thiourea derivative. Thiadiazole’s higher electronegativity may improve binding to polar targets (e.g., ATP-binding pockets) but reduce membrane permeability .

Benzofuran vs. Pyrazolone :

- The benzofuran core in the target compound offers planar aromaticity for π-π interactions, whereas the pyrazolone in introduces a ketone group, which may participate in redox reactions or act as a metabolic hotspot .

Substituent Effects :

- The 4-phenyl group on the thiazole (target compound) enhances steric bulk compared to the 4-chlorobenzoyl group in ’s benzofuran derivative. Chlorine’s electronegativity could improve binding specificity but increase toxicity risks .

Biological Activity

N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of a benzofuran moiety, a thiazole ring, and a pyrazole structure. Its molecular formula is , with a molecular weight of approximately 378.45 g/mol. The presence of these heterocyclic rings contributes to its diverse biological activities.

Synthesis Methods

The synthesis of N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : The initial step often involves the reaction between thiazole and pyrazole precursors.

- Coupling with Benzofuran Derivatives : This step is crucial for forming the final product, often using catalysts to enhance yield and purity.

Antimicrobial Activity

Research has demonstrated that derivatives containing thiazole and pyrazole moieties exhibit significant antimicrobial properties. In particular:

- Gram-positive and Gram-negative Bacteria : Studies have shown that compounds similar to N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide display antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 10a | E. coli | 15 |

| 10b | S. aureus | 20 |

| 10c | P. mirabilis | 18 |

| 10d | B. subtilis | 22 |

Anticancer Activity

N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide has also been evaluated for its anticancer properties. Various studies suggest that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.

Case Study: Inhibition of Cancer Cell Lines

In vitro studies have shown that this compound exhibits cytotoxicity against several cancer cell lines, including:

- Colo205 : IC50 = 15 µg/mL

- U937 : IC50 = 11 µg/mL

These findings indicate promising anticancer potential, warranting further investigation into its mechanisms of action .

The biological activity of N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide is believed to stem from its interaction with specific molecular targets within cells. The thiazole and pyrazole rings may modulate enzyme activity or receptor interactions, leading to various biological effects, including apoptosis in cancer cells.

Q & A

Q. What are the most effective synthetic routes for producing N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide with high purity?

The synthesis typically involves multi-step reactions, including cyclocondensation of thiazole and pyrazole precursors, followed by carboxamide coupling. Key steps include:

- Thiazole formation : Reacting 4-phenylthiazol-2-amine with α-bromo ketones under reflux in ethanol .

- Pyrazole synthesis : Cyclizing substituted hydrazines with diketones, optimized for regioselectivity using acid catalysts .

- Final coupling : Benzofuran-2-carboxamide is introduced via amide bond formation using coupling agents like EDC/HOBt.

Purity optimization : Thin Layer Chromatography (TLC) is critical for monitoring intermediates, while final purification employs column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. Which analytical techniques are recommended for structural validation of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and connectivity (e.g., pyrazole C-5 proton at δ 6.8–7.2 ppm) .

- Infrared Spectroscopy (IR) : Carboxamide C=O stretch at ~1650–1680 cm⁻¹ and benzofuran C-O-C at ~1250 cm⁻¹ .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ion at m/z 430.12) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Antimicrobial screening : Disc diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

- Anticancer evaluation : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Kinase or protease inhibition assays using fluorescence-based substrates .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s multifaceted biological activity?

- Target identification : Use affinity chromatography or photoaffinity labeling to isolate protein targets .

- Computational docking : Model interactions with kinases (e.g., EGFR) or antimicrobial targets (e.g., DNA gyrase) using software like AutoDock Vina .

- Pathway analysis : Transcriptomic profiling (RNA-seq) of treated cells to identify dysregulated pathways (e.g., apoptosis or oxidative stress) .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance aqueous solubility .

- Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve plasma stability .

- Co-crystallization : Screen with co-formers (e.g., succinic acid) to modify crystal lattice and dissolution rates .

Q. How can researchers resolve contradictions in reported biological activity data?

- Standardize assays : Adopt CLSI guidelines for antimicrobial testing or NCCN protocols for cytotoxicity .

- Batch variability control : Ensure consistent synthetic routes and purity (>95% by HPLC) .

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables .

Methodological Challenges and Solutions

Q. How are reaction intermediates stabilized during multi-step synthesis?

- Low-temperature storage : Keep azide intermediates at –20°C to prevent degradation .

- Inert atmosphere : Use argon/nitrogen for air-sensitive steps (e.g., Grignard reactions) .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

- Forced degradation studies : Expose to heat (40–60°C), light (UV), and hydrolytic conditions (pH 1–13), followed by HPLC-MS to identify degradation products .

- Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify remaining compound via LC-MS/MS .

Key Recommendations

- Avoid unreliable sources : Prioritize data from peer-reviewed journals over vendor databases (e.g., BenchChem is excluded per guidelines).

- Cross-validate findings : Use orthogonal methods (e.g., NMR + X-ray crystallography) for structural confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.